molecular formula C24H32N4O3 B6484675 N-(2-ethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 903305-38-4

N-(2-ethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B6484675
CAS No.: 903305-38-4
M. Wt: 424.5 g/mol
InChI Key: MDJZPSCFKGTYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide derivative featuring a 2-ethylphenyl group, a 4-methoxyphenyl moiety, and a 4-methylpiperazine ring. The ethanediamide backbone facilitates hydrogen bonding, which may enhance binding affinity to biological targets .

Properties

IUPAC Name

N'-(2-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-4-18-7-5-6-8-21(18)26-24(30)23(29)25-17-22(28-15-13-27(2)14-16-28)19-9-11-20(31-3)12-10-19/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJZPSCFKGTYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with serotonin receptors, particularly the 5-HT1A receptor, and its implications in neuropharmacology.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C₁₈H₂₄N₂O₂
  • Molecular Weight : 300.39 g/mol

The primary mechanism of action for this compound involves its interaction with serotonin receptors. Specifically, it acts as a selective antagonist for the 5-HT1A receptor, which plays a crucial role in modulating neurotransmission within the central nervous system (CNS).

Key Findings:

  • Receptor Binding : Studies indicate that this compound exhibits high affinity for the 5-HT1A receptor, leading to competitive antagonism. This interaction is critical for its potential therapeutic effects in treating mood disorders and anxiety.
  • Neurotransmitter Modulation : The compound influences serotonin levels by modulating the 5-HIAA/5-HT ratio in various brain regions, including the hippocampus and striatum, which are essential for mood regulation and cognitive functions.

Biological Activity Data

Parameter Value
5-HT1A Receptor Affinity High
ID50 (Hypothermia Induction) Approx. 3 mg/kg
Effect on 5-HIAA/5-HT Ratio Significant modulation

Study 1: Neuropharmacological Effects

In a controlled study, subjects administered with this compound exhibited reduced hypothermia induced by 8-OH-DPAT, a known serotonin agonist. This suggests that the compound effectively antagonizes serotonin receptor activity, thereby influencing body temperature regulation.

Study 2: Behavioral Assessment

Another study focused on behavioral assessments in rodent models showed that administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests. The findings indicate potential anxiolytic properties attributed to its action on serotonin pathways.

Research Findings

Extensive research has been conducted to evaluate the pharmacodynamics and pharmacokinetics of this compound:

  • Pharmacodynamics : The compound demonstrates dose-dependent effects on neurotransmitter levels, particularly serotonin.
  • Pharmacokinetics : Studies reveal that it has favorable absorption characteristics with significant bioavailability when administered orally.

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()

  • Structural Differences : The piperazine ring in this compound is substituted with a 4-methylbenzoyl group instead of a 4-methylpiperazin-1-yl group.
  • However, the absence of the ethylphenyl group in the target compound may reduce steric hindrance, favoring receptor accessibility .

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ()

Three derivatives (3a, 3b, 3c) were studied for protein tyrosine phosphatase inhibition:

Compound Substituent IC50 (µM) Blood Sugar Reduction (Sucrose Model)
3a Naphthalen-1-yl 69 25.1%
3b 2-Nitrophenyl 87 19.8%
3c Phenoxy 74 24.6%
  • Comparison : The ethanediamide group in the target compound replaces the acetamide in derivatives 3a–3c. This modification introduces additional hydrogen-bonding capacity, which may enhance target selectivity but reduce metabolic stability compared to acetamides .

N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N′-[(pyridin-2-yl)methyl]ethanediamide ()

  • Structural Differences : A fluorophenyl and furyl group replace the 4-methoxyphenyl and ethylphenyl groups in the target compound.
  • Functional Implications: Fluorine’s electronegativity improves metabolic stability but may reduce electron-donating effects compared to methoxy.

4-Methoxybutyrylfentanyl ()

  • Structural Differences : This opioid features a butanamide backbone and a phenylethyl-piperidine group instead of ethanediamide and methylpiperazine.
  • Functional Implications: The methoxyphenyl group is retained, but the absence of a hydrophilic piperazine reduces solubility.

Pharmacological and Functional Implications

  • Metabolic Disorders : Derivatives like 3a–3c show hypoglycemic effects, suggesting the target compound could be explored for diabetes management if its substituents enhance target engagement .
  • Enzyme Inhibition: The ethanediamide core may target enzymes requiring bidentate interactions, such as kinases or phosphatases, with improved selectivity over monodentate acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.